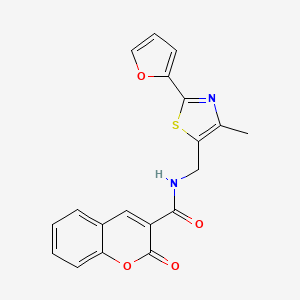

N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide

Description

N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a hybrid molecule combining structural motifs of chromene, thiazole, and furan. The chromene core (2-oxo-2H-chromene-3-carboxamide) is derived from coumarin derivatives, which are known for their diverse biological activities, including anticoagulant and anti-inflammatory properties . The thiazole ring (4-methylthiazol-5-yl) is functionalized with a furan-2-yl substituent, a heterocycle frequently employed in medicinal chemistry for its electron-rich aromatic system. The carboxamide linkage bridges the chromene and thiazole-furan moieties, likely enhancing solubility and bioavailability.

Properties

IUPAC Name |

N-[[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methyl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O4S/c1-11-16(26-18(21-11)15-7-4-8-24-15)10-20-17(22)13-9-12-5-2-3-6-14(12)25-19(13)23/h2-9H,10H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWPZHLPOBRDHBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CO2)CNC(=O)C3=CC4=CC=CC=C4OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-bromo-4-methylthiazole with furan-2-carbaldehyde under basic conditions.

Coupling with Chromene: The resulting thiazole derivative is then coupled with 2-oxo-2H-chromene-3-carboxylic acid using a coupling reagent such as EDC∙HCl and HOBt to form the desired amide bond.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The chromene moiety can be reduced to dihydrochromene derivatives.

Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products Formed

Oxidation: Furanones

Reduction: Dihydrochromene derivatives

Substitution: Various substituted thiazole derivatives

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. The thiazole and chromene moieties are known for their roles in inhibiting cancer cell proliferation. For instance, derivatives of thiazole have been shown to exhibit significant anticancer activity by targeting various pathways involved in tumor growth and metastasis . The specific structure of N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide may enhance its efficacy against certain cancer types through mechanisms such as topoisomerase II inhibition, which is crucial for DNA replication and cell division .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. Studies indicate that thiazole derivatives possess broad-spectrum antibacterial and antifungal activities. The presence of the furan ring may contribute to increased bioactivity against various pathogens, including resistant strains of bacteria . This makes it a candidate for further development in treating infections that are difficult to manage with existing antibiotics.

Pharmacological Applications

Antioxidant Activity

Compounds with thiazole and chromene structures have been reported to exhibit antioxidant properties, which are beneficial in preventing oxidative stress-related diseases. Research suggests that these compounds can scavenge free radicals, thereby protecting cells from damage . This antioxidant potential positions this compound as a promising candidate for formulations aimed at mitigating oxidative damage.

Anti-inflammatory Effects

There is emerging evidence that compounds similar to this compound may exhibit anti-inflammatory effects. The modulation of inflammatory pathways could lead to therapeutic applications in conditions like arthritis and other inflammatory diseases . Further studies are needed to elucidate the precise mechanisms involved.

Material Science Applications

Organic Electronics

The unique structural features of this compound make it a candidate for use in organic electronics. Its ability to form stable thin films could be leveraged in organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs), where efficient charge transport is essential .

Case Studies

Mechanism of Action

The mechanism of action of N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide involves multiple pathways:

Molecular Targets: It targets bacterial enzymes and DNA, disrupting essential biological processes.

Pathways Involved: Inhibits key enzymes involved in bacterial cell wall synthesis and DNA replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide with compounds sharing key structural features, such as thiazole, chromene, or carboxamide moieties.

(2S,4R)-1-((S)-2-(4-bromo-1-oxoisoindolin-2-yl)-3-methylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (Example 27, )

- Structural Similarities : Both compounds feature a 4-methylthiazol-5-yl group linked via a benzyl or methylene bridge to a carboxamide.

- Key Differences: Example 27 incorporates a pyrrolidine-carboxamide scaffold and a brominated isoindolinone, absent in the target compound. The presence of a chromene moiety in the target compound may confer distinct electronic properties compared to the pyrrolidine system.

- Biological Relevance : While Example 27’s activity is unspecified, pyrrolidine-carboxamides are often explored as protease inhibitors or anticancer agents, suggesting divergent applications compared to chromene-based systems .

3-(((2,2-Difluorocyclopropyl)methyl)thio)-N-(2-(5-fluoropyridin-3-yl)-4-methylthiazol-5-yl)-N-(prop-2-yn-1-yl)propanamide (Reference Compound P22, )

- Structural Similarities : Shares the 4-methylthiazol-5-yl core and carboxamide linkage.

- Key Differences : P22 substitutes the furan-2-yl group with a 5-fluoropyridin-3-yl ring and introduces a difluorocyclopropyl-thioether chain. The propargyl group on the carboxamide nitrogen may enhance metabolic stability compared to the target compound’s methylene bridge.

- Functional Implications : Fluorinated pyridines often improve binding affinity in kinase inhibitors, whereas furans may prioritize π-π interactions in different target classes .

N-(3-Carbamoyl-5-ethylthiophen-2-yl)-4-nitro-1H-pyrazole-3-carboxamide (Compound 21, )

- Structural Similarities : Both utilize carboxamide bridges to connect heterocyclic systems (thiazole vs. thiophene-pyrazole).

- Key Differences: Compound 21 replaces the chromene with a nitro-pyrazole and substitutes furan with a thiophene-ethyl group.

- Synthesis & Stability : Compound 21 was synthesized in 42% yield with a high melting point (297°C), indicating crystallinity and thermal stability. The target compound’s furan-thiazole system may exhibit lower thermal stability due to reduced aromaticity compared to nitro-pyrazole systems .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Chromene vs. Pyrazole/Pyrrolidine Systems : Chromene-based compounds (e.g., the target molecule) may exhibit enhanced fluorescence properties or antioxidant activity compared to nitro-pyrazole or pyrrolidine systems, which are often prioritized for electrophilic reactivity or conformational rigidity .

- Thiazole Substitutions : The 4-methylthiazol-5-yl group is a common pharmacophore in agrochemicals () and pharmaceuticals (), but its pairing with furan (target compound) versus fluoropyridine (P22) alters lipophilicity and target selectivity.

Biological Activity

N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide is a compound that combines multiple bioactive moieties, including a furan ring, thiazole, and chromene. This structural diversity suggests potential for various biological activities, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory research.

Structure and Properties

The compound's structure can be summarized as follows:

- Molecular Formula : C₁₈H₁₈N₂O₃S

- Molecular Weight : 342.41 g/mol

- IUPAC Name : this compound

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. The thiazole moiety has been linked to enhanced cytotoxicity against various cancer cell lines. For instance, derivatives with thiazole structures showed IC₅₀ values less than those of standard chemotherapeutics like doxorubicin in assays against A431 and Jurkat cell lines .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| Thiazole Derivative 1 | A431 | 1.61 | |

| Thiazole Derivative 2 | Jurkat | 1.98 | |

| N-(Furan) Compound | Various | < Doxorubicin |

Antimicrobial Activity

The antimicrobial potential of compounds containing furan and thiazole rings has been well-documented. These compounds have shown activity against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups enhances their effectiveness by increasing membrane permeability and disrupting bacterial cell walls .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Furan-Thiazole Hybrid | E. coli | 32 µg/mL | |

| Furan-Thiazole Hybrid | S. aureus | 16 µg/mL |

Anti-inflammatory Activity

Compounds similar to this compound have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This activity is essential for therapeutic strategies targeting chronic inflammatory diseases .

The biological activity of this compound is attributed to several mechanisms:

- Cytotoxic Effects : Induces apoptosis in cancer cells through the activation of caspases.

- Antibacterial Mechanism : Disruption of bacterial cell wall synthesis and function.

- Anti-inflammatory Pathways : Inhibition of NF-kB signaling pathways leading to reduced expression of inflammatory mediators.

Case Studies

Recent studies have focused on the synthesis and evaluation of derivatives based on the core structure of N-(furan-thiazole). For example, a study synthesized several analogs and evaluated their biological activities, revealing promising results in both anticancer and antimicrobial assays .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-oxo-2H-chromene-3-carboxamide, and how can intermediates be characterized?

Answer:

The synthesis typically involves multi-step coupling reactions. Key steps include:

- Thiazole core formation : React furan-2-carbaldehyde with thiourea derivatives under acidic conditions to generate the 2-(furan-2-yl)thiazole moiety.

- Coupling with coumarin : Use a carbodiimide coupling agent (e.g., EDC or DCC) to conjugate the thiazole-methyl intermediate with 2-oxo-2H-chromene-3-carboxylic acid.

- Optimization : Solvents like ethanol or acetonitrile under reflux (1–3 hours) are effective, with yields improved by adjusting stoichiometry (1:1.2 molar ratio) and catalyst loading (5–10 mol% DMAP) .

- Characterization : Intermediates are purified via flash chromatography (ethyl acetate/hexane) and confirmed by -/-NMR (δ 7.2–8.1 ppm for aromatic protons, δ 165–170 ppm for carbonyl carbons) and IR (C=O stretch at ~1700 cm) .

Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this compound, and what key spectral markers should be analyzed?

Answer:

- -NMR : Focus on aromatic protons (δ 6.8–8.2 ppm for furan, thiazole, and coumarin rings) and methylene protons (δ 4.5–5.0 ppm for –CH– linkage between thiazole and coumarin) .

- -NMR : Identify carbonyl carbons (δ 165–170 ppm for coumarin-3-carboxamide and thiazole C-2) .

- IR Spectroscopy : Confirm amide C=O (1680–1700 cm) and coumarin lactone (1720–1740 cm) .

- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]) with <3 ppm error .

Basic: How should researchers design initial biological activity assays for this compound?

Answer:

- Antimicrobial Screening : Use microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, referencing thiazole derivatives’ known activity .

- Anticancer Assays : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations for 48–72 hours .

- Enzyme Inhibition : Test against kinases (e.g., EGFR) via fluorescence-based assays, leveraging coumarin’s intrinsic fluorescence .

Advanced: What experimental strategies address discrepancies in reported biological activity data?

Answer:

- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time to minimize inter-lab variability .

- Purity Validation : Re-characterize compounds via HPLC (≥95% purity) to rule out degradation products .

- Dose-Response Curves : Use 8–10 concentration points to calculate accurate IC values and assess potency thresholds .

Advanced: How can computational tools optimize the synthesis pathway?

Answer:

- Reaction Path Search : Apply density functional theory (DFT) to model transition states and identify energetically favorable pathways .

- Solvent Screening : Use COSMO-RS simulations to predict solvent effects on reaction yield and selectivity .

- Machine Learning : Train models on existing thiazole-coumarin reaction datasets to predict optimal catalysts (e.g., Pd/C vs. CuI) .

Advanced: What methodologies establish structure-activity relationships (SAR) for derivatives?

Answer:

- Substituent Variation : Synthesize analogs with halogens (Cl, F) or electron-withdrawing groups (NO) on the furan or coumarin rings to assess electronic effects .

- Biological Profiling : Compare IC values across derivatives to map functional group contributions to activity .

- Molecular Docking : Simulate binding poses with target proteins (e.g., tubulin) using AutoDock Vina to rationalize potency differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.